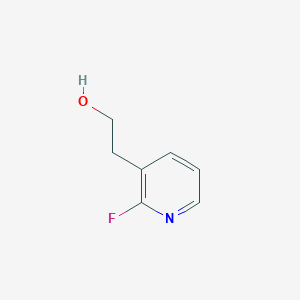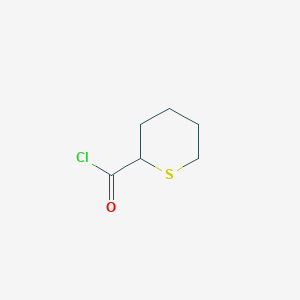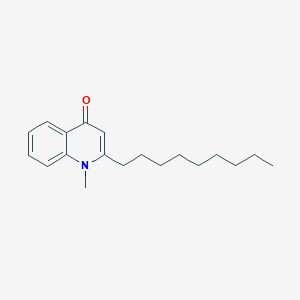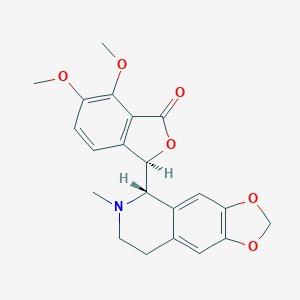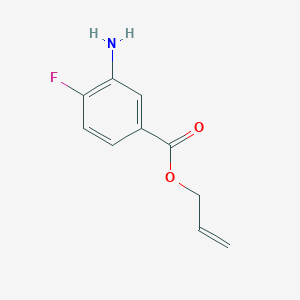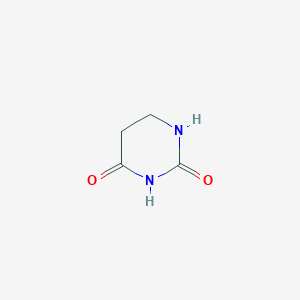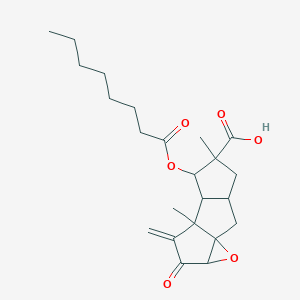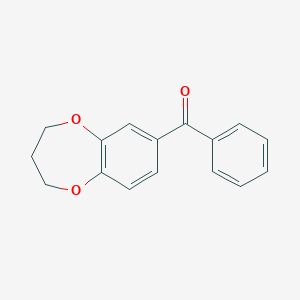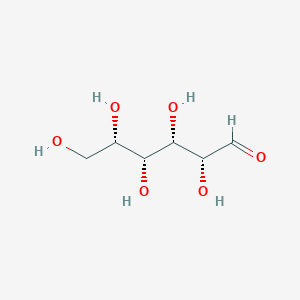
Idose, L-
説明
L-Idose is a hexose, a six-carbon monosaccharide. It has an aldehyde group and is an aldose . It is not found in nature, but its uronic acid, iduronic acid, is important. It is a component of dermatan sulfate and heparan sulfate, which are glycosaminoglycans .
Synthesis Analysis
L-Idose is made by aldol condensation of D- and L-glyceraldehyde . More details about the synthesis process can be found in the paper "Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides" .Molecular Structure Analysis
The molecular structure of L-Idose is (3S,4R,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol . The first and third hydroxyls point the opposite way from the second and fourth . More details about the molecular structure can be found in the paper "Structure & Deep Data of L-Idose (C6H12O6) - Mol-Instincts" .Chemical Reactions Analysis
The oxidation of carbon 6 (CH2-OH → COOH) produces iduronic acid . More details about the chemical reactions of L-Idose can be found in the paper "Reactions of Monosaccharides - Chemistry LibreTexts" .Physical And Chemical Properties Analysis
L-Idose is soluble in water . Its molecular formula is C6H12O6 and its molar mass is 180.156 g·mol−1 . More details about the physical and chemical properties can be found in the paper "Physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research" .科学的研究の応用
Pharmaceutical Industry Precursor
L-Idose serves as a crucial precursor in the pharmaceutical industry. It is involved in the synthesis of various bioactive molecules and drugs. For instance, L-Idose derivatives are essential components of glycosaminoglycans (GAGs) like heparin, heparin sulfate, and dermatan sulfate, which have significant medical applications .
Enzymatic Production for Rare Sugars
The enzymatic production of L-hexoses, which includes L-Idose, is gaining attention due to their potential applications in food and pharmaceutical industries. L-Idose can be synthesized using the Izumoring strategy, which is a biotechnological approach for producing rare sugars .
Anti-Tumor Applications
L-Idose is an important component of certain anti-tumor antibiotics. For example, L-gulose, a derivative of L-Idose, is a part of the anti-tumor antibiotic Bleomycin A2. Additionally, its derivative 6-deoxy-L-gulose is contained in zorbamycin, another anti-tumor antibiotic .
Non-Nutritive Sweetener Development
L-Idose and its derivatives have potential applications as non-nutritive sweeteners. They can be used as effective inhibitors of various glycosidases, which is beneficial for developing sweeteners that do not contribute to caloric intake .
Intraocular Drug Delivery
The compound identifier “F78BCN2M7Z” is associated with iDose, an intraocular drug-eluting delivery device for glaucoma treatment. This device utilizes a biocompatible titanium implant that releases a proprietary formulation of travoprost inside the anterior chamber of the eye .
Nanotechnology and Bio-Applications
Surface-functionalized nanoparticles, potentially using L-Idose derivatives, exhibit unique properties that are advantageous for a wide range of bio-applications. These include nano-based imaging, gene delivery, drug loading, and immunoassays. The functionalization mechanisms enhance the physicochemical properties of nanoparticles, making them suitable for these applications .
将来の方向性
作用機序
Target of Action
L-Idose, also known as F78BCN2M7Z, is primarily targeted towards the intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . The compound is used in the form of a travoprost intracameral implant , which is a prostaglandin analog .
Mode of Action
The L-Idose compound, in the form of a travoprost intracameral implant, acts as a selective FP prostanoid receptor agonist . This interaction with its targets results in the reduction of intraocular pressure (IOP) by increasing uveoscleral outflow . The implant releases a proprietary formulation of travoprost inside the anterior chamber, bypassing the barrier of corneal permeability and allowing the device to release micro-amounts of the active drug molecule over time .
Pharmacokinetics
The pharmacokinetic properties of L-Idose are primarily related to its delivery via an intracameral implant. The implant comprises three parts: a scleral anchor that affixes into the trabecular meshwork ™, the body of the device that serves as the drug reservoir, and the elution membrane that titrates travoprost release . This method of delivery allows for the sustained release of the compound over time, improving its bioavailability and effectiveness .
Result of Action
The primary molecular and cellular effect of L-Idose’s action is the reduction of intraocular pressure (IOP) . This is achieved through the increased uveoscleral outflow resulting from the compound’s interaction with its targets . The reduction in IOP can help to alleviate the symptoms of open-angle glaucoma and ocular hypertension.
Action Environment
The action of L-Idose can be influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s adherence to the treatment regimen . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
特性
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
CAS RN |
5934-56-5 | |
| Record name | L-Idose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is L-idose difficult to obtain and study?
A1: Unlike its more abundant D-enantiomer, L-idose is not readily available from natural sources. [] This scarcity makes it expensive and hinders research into its properties and applications. [] Traditional extraction methods are costly, driving the need for efficient synthetic alternatives. []
Q2: What progress has been made in synthesizing L-idose?
A2: Researchers have successfully synthesized L-idose and its derivatives from the more readily available D-glucose. [, ] This approach uses inexpensive chemicals and focuses on creating orthogonally protected thioglycoside forms, which are valuable building blocks for complex carbohydrate synthesis. [] One method involves C-5 epimerization of 5,6-unsaturated thioglycosides derived from D-glucose. [] Enzymatic synthesis using transketolase is also a promising avenue, offering high stereoselectivity. []
Q3: What is the significance of L-idose in glycoscience?
A4: L-Idose is a component of heparan sulfate (HS), a complex polysaccharide with crucial roles in various biological processes. [] Synthesizing well-defined L-idose derivatives is crucial for understanding the structure-activity relationships of HS and developing potential therapeutics. [] These synthetic efforts contribute to the broader field of glycobiology by providing tools to dissect the intricate functions of carbohydrates in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



